molecular formula C17H26N2O B6506358 3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide CAS No. 946362-43-2

3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide

Cat. No.: B6506358
CAS No.: 946362-43-2
M. Wt: 274.4 g/mol
InChI Key: KPLLGAYLQDCMHJ-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of amides and features a tetrahydroquinoline moiety, which is a nitrogen-containing heterocyclic compound. The presence of methyl groups and an ethyl chain further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the production of a pure and consistent product. Advanced techniques such as catalysis and green chemistry principles may be employed to optimize the synthesis process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of quinoline derivatives or carboxylic acids.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's interaction with biological systems can be studied to understand its potential as a therapeutic agent.

  • Medicine: It may be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinoline: Similar core structure but lacks the butanamide group.

  • N-Methylbutanamide: Similar amide group but lacks the tetrahydroquinoline moiety.

  • Ethyltetrahydroquinoline: Similar ethyl chain but lacks the methyl and butanamide groups.

Uniqueness: 3-Methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide stands out due to its combination of the tetrahydroquinoline core, methyl groups, and butanamide functionality, which collectively contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13(2)11-17(20)18-9-8-14-6-7-16-15(12-14)5-4-10-19(16)3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLLGAYLQDCMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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